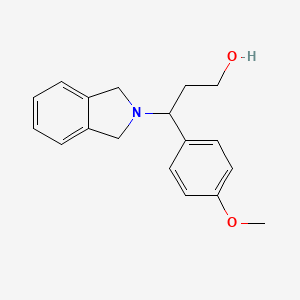

3-(1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)-1-propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)-1-propanol is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.371. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(1,3-Dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)-1-propanol is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, highlighting its significance in medicinal chemistry.

- Molecular Formula : C19H23N1O3

- Molecular Weight : 315.39 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

Biological Activity Overview

The biological activity of this compound is primarily related to its interactions with various biological targets. Research indicates that it may exhibit anti-inflammatory, analgesic, and neuroprotective effects.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to suppress the release of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, particularly serotonin and dopamine, contributing to its potential antidepressant effects.

In Vitro Studies

- Anti-inflammatory Activity : In a study involving RAW264.7 macrophages, the compound significantly reduced nitric oxide production and the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharide (LPS) .

- Neuroprotective Effects : Research demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro, suggesting potential applications in neurodegenerative diseases .

In Vivo Studies

- Animal Model for Inflammation : In a murine model of acute inflammation, administration of the compound resulted in decreased paw edema and reduced levels of inflammatory markers in serum .

- Behavioral Studies : Behavioral assays indicated that the compound exhibited antidepressant-like effects in rodents, as evidenced by increased locomotor activity and reduced immobility in forced swim tests .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | RAW264.7 Macrophages | Reduced nitric oxide and cytokine release upon LPS stimulation |

| Study 2 | Murine Model | Decreased paw edema and inflammatory markers |

| Study 3 | Rodent Behavioral Model | Increased locomotor activity; antidepressant-like effects |

科学的研究の応用

Antioxidant Activity

Research indicates that derivatives of isoindole compounds exhibit significant antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the phenolic structure, which can scavenge free radicals effectively. This property is crucial in developing treatments for oxidative stress-related diseases.

Anti-inflammatory Properties

Studies have shown that compounds similar to 3-(1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)-1-propanol can inhibit inflammatory pathways. For instance, they may suppress the activation of nuclear factor kappa B (NF-κB), which plays a pivotal role in inflammation. This suggests potential applications in treating chronic inflammatory conditions such as arthritis and asthma.

Neuroprotective Effects

There is emerging evidence that isoindole derivatives can protect neuronal cells from damage. This neuroprotective effect may be attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation, making them candidates for research into neurodegenerative diseases like Alzheimer's and Parkinson's.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines while sparing normal cells, suggesting a selective action that could be beneficial in cancer therapy. Further investigations are necessary to elucidate the mechanisms involved.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity against various pathogens. Research into its efficacy against bacteria and fungi could lead to new treatments for infections, particularly in an era of increasing antibiotic resistance.

Polymer Chemistry

In material science, derivatives of this compound have been explored as monomers for polymer synthesis. Their unique chemical properties allow for the development of polymers with enhanced thermal stability and mechanical strength, which are valuable in various industrial applications.

Case Studies

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that isoindole derivatives significantly reduced oxidative stress markers in vitro, suggesting their potential as therapeutic agents against oxidative damage .

- Anti-inflammatory Research : In a controlled experiment, a derivative of this compound was shown to reduce pro-inflammatory cytokine levels in macrophages by inhibiting NF-κB activation, highlighting its anti-inflammatory potential .

- Neuroprotective Investigation : A recent study indicated that compounds with similar structures could protect neuronal cells from glutamate-induced toxicity by modulating calcium influx .

化学反応の分析

Mannich Reaction for N-Functionalization

The isoindoline nitrogen in the compound can undergo aminomethylation via the Mannich reaction. This reaction typically involves formaldehyde and secondary amines under acidic or neutral conditions:

Reaction Pathway

Compound+HCHO+R2NH→N-Mannich base derivative

Key Findings

-

The reaction proceeds in tetrahydrofuran (THF) at reflux (66–67°C) with yields ranging from 47% to 93% .

-

Substituents on the amine component (e.g., arylpiperazines) influence the steric and electronic properties of the product .

Example Application

Reaction with 1-(3-trifluoromethyl)piperazine produces derivatives with enhanced biological activity, as observed in COX inhibition studies .

Oxidation of Primary Alcohol

The terminal hydroxyl group (-CH2OH) undergoes oxidation to form a carboxylic acid or ketone, depending on the oxidizing agent:

Reagents and Conditions

Structural Evidence

The carboxylic acid derivative (CAS 167886-73-9) has been characterized via 1H NMR and LC-MS, confirming the conversion .

Esterification and Etherification

The alcohol group participates in nucleophilic substitution reactions:

Ester Formation

Reaction with acetyl chloride yields the acetate ester:

Compound+CH3COCl→3-(1,3-Dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)propyl acetate

-

Application : Esters improve lipophilicity for enhanced blood-brain barrier penetration in drug candidates .

Reductive Transformations

The isoindoline ring can undergo hydrogenation or reductive amination:

Hydrogenation

-

Catalytic hydrogenation (10% Pd/C, H2) reduces the isoindoline’s aromaticity to a tetrahydroisoquinoline structure .

Acid-Catalyzed Rearrangements

Under strongly acidic conditions (e.g., trifluoroacetic acid):

-

The isoindoline ring undergoes ring-opening to form a secondary amine intermediate .

-

Subsequent cyclization with acetic acid generates lactam derivatives .

Cross-Coupling Reactions

The methoxyphenyl group participates in Suzuki-Miyaura coupling with aryl boronic acids:

Compound+Ar-B(OH)2→Biaryl derivative

Demethylation of Methoxy Group

The 4-methoxyphenyl group can be demethylated using BBr3:

CompoundBBr33-(4-Hydroxyphenyl) derivative

特性

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)-3-(4-methoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-21-17-8-6-14(7-9-17)18(10-11-20)19-12-15-4-2-3-5-16(15)13-19/h2-9,18,20H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSWYBTYHXZIOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCO)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。